Racemodine

Description

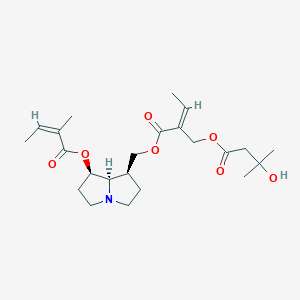

Structure

3D Structure

Properties

IUPAC Name |

[(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-[(3-hydroxy-3-methylbutanoyl)oxymethyl]but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO7/c1-6-15(3)21(26)31-18-9-11-24-10-8-17(20(18)24)14-30-22(27)16(7-2)13-29-19(25)12-23(4,5)28/h6-7,17-18,20,28H,8-14H2,1-5H3/b15-6-,16-7-/t17-,18-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOJBJYZVQYKHB-HEWCMQNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)COC(=O)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/COC(=O)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of Racemodine Chemistry

Historical Context of Pyrrolizidine (B1209537) Alkaloid Discovery and Characterization

Pyrrolizidine alkaloids (PAs) are a group of naturally occurring alkaloids characterized by a bicyclic pyrrolizidine structure, often referred to as necine bases. wikipedia.orgmdpi.com The history of PAs dates back centuries, with many PA-containing plants traditionally used for medicinal purposes in various cultures. wikipedia.org Their presence in plants was first identified in the 19th century. wikipedia.org However, the toxic effects associated with these compounds were not immediately recognized. wikipedia.org It was in the early to mid-20th century that researchers began to observe and document instances of livestock poisoning linked to the consumption of plants containing PAs. wikipedia.org These observations were pivotal in recognizing PAs as potent hepatotoxic and genotoxic compounds. wikipedia.org Subsequent research efforts have focused on the discovery, understanding, and characterization of these alkaloids, including their biosynthesis, which involves enzymes like homospermidine synthase. wikipedia.org To date, more than 660 PAs and their N-oxides have been identified in over 6000 plant species. mdpi.comresearchgate.net

Natural Occurrence and Phytochemical Relevance of Senecio racemosus as a Source Organism

Racemodine is a pyrrolizidine alkaloid isolated from the plant Senecio racemosus. biocrick.comresearchgate.netresearchgate.net The genus Senecio, belonging to the family Asteraceae, is notably one of the largest plant genera globally and is recognized as a rich source of pyrrolizidine alkaloids. mdpi.comresearchgate.netresearchgate.nettaylorandfrancis.com Phytochemical investigations specifically on the basic fraction of Senecio racemosus have led to the isolation of this compound. biocrick.comresearchgate.netresearchgate.net These studies involve the analysis of the chemical compounds present in the plant. biocrick.comresearchgate.netresearchgate.net The isolation of this compound from Senecio racemosus highlights the plant's significance as a natural source of this specific pyrrolizidine diester alkaloid. biocrick.comresearchgate.netresearchgate.net Other pyrrolizidine alkaloids, such as 7-angelylplatynecine and dihydroretrorsine, have also been isolated from Senecio racemosus alongside this compound. biocrick.comresearchgate.netresearchgate.net

Chemical Classification and Core Structural Features of this compound within the Pyrrolizidine Diester Alkaloid Family

This compound is classified as a saturated pyrrolizidine diester alkaloid. biocrick.comresearchgate.net Pyrrolizidine alkaloids generally feature a bicyclic pyrrolizidine framework, known as a necine base, typically esterified with one or two side chains derived from necic acids. mdpi.comresearchgate.net In the case of diester alkaloids, the necine base is esterified with two necic acid moieties. The structure of this compound was established through spectral and chemical studies, including techniques such as 2D NMR. biocrick.comresearchgate.netresearchgate.net While the detailed structural formula involves a complex arrangement, its classification as a saturated pyrrolizidine diester indicates the presence of the core pyrrolizidine ring system and two ester linkages to acid components, with the bicyclic system being saturated (lacking double bonds within the rings). biocrick.comresearchgate.net PubChem identifies Racemosidine A (which appears related or synonymous with this compound based on the search results) with a molecular formula of C₃₇H₃₈N₂O₆ and a molecular weight of 606.7 g/mol . nih.gov Its structure includes multiple rings and functional groups, consistent with a complex alkaloid diester. nih.gov

Advanced Spectroscopic and Chemical Elucidation of Racemodine Structure

Methodologies for Isolation and Chromatographic Purification of Racemodine

This compound is isolated from the basic fraction of Senecio racemosus. researchgate.netbiocrick.comresearchgate.net The isolation and purification of natural products like alkaloids typically involve various chromatographic techniques to separate the target compound from complex mixtures present in plant extracts. Common chromatographic methods used in the isolation and purification of compounds include column chromatography, which can utilize different stationary phases and mobile phases to achieve separation based on properties such as polarity and size. google.comnih.gov Purification processes often aim to remove impurities through techniques like filtration, phase separation, or treatment with activated charcoal. google.com The choice of solvent is critical in purification techniques like recrystallization, where the desired compound should be soluble in hot solvent and nearly insoluble in cold solvent, while impurities should exhibit different solubility profiles. ijddr.in While specific details on the precise chromatographic methods (e.g., type of column, solvent systems) used for this compound's isolation are not extensively detailed in the provided sources, the general principles of isolating alkaloids from plant sources involve extracting the basic fraction and employing chromatographic separation to obtain the pure compound. researchgate.netbiocrick.comresearchgate.net

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the number and type of nuclei, their connectivity, and spatial arrangement. ox.ac.uknumberanalytics.comemerypharma.comslideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were crucial in establishing the structure of this compound. researchgate.netbiocrick.comresearchgate.net

One-Dimensional NMR Techniques in Structure Determination

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the hydrogen and carbon atoms within a molecule. numberanalytics.comemerypharma.com ¹H NMR spectroscopy is commonly used to determine the number and environment of protons. emerypharma.comslideshare.net Analysis of chemical shifts, multiplicity (splitting patterns), and integration (relative number of protons) in the ¹H NMR spectrum provides insights into the functional groups and their positions in the molecule. ox.ac.ukemerypharma.comslideshare.net Chemical shifts are influenced by the electronic environment of the protons. slideshare.net Scalar coupling (J-coupling) observed as splitting patterns indicates interactions between neighboring nuclei mediated by chemical bonds, providing evidence of connectivity. ox.ac.ukslideshare.net The area of a resonance is related to the number of nuclei giving rise to it. ox.ac.uk ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. emerypharma.com Techniques like DEPT (Distortionless Enhancement of Polarization Transfer) experiments help in assigning carbon peaks by indicating the number of attached protons (CH₃, CH₂, CH, or quaternary carbons). emerypharma.com While specific 1D NMR data for this compound (chemical shifts, coupling constants, integration values) are not provided in detail in the search results, the general application of these techniques was essential for initial structural insights. researchgate.netbiocrick.comresearchgate.net

Two-Dimensional NMR Experiments for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments provide correlation maps between nuclei, offering crucial information about through-bond and through-space connectivities, which are vital for complex structure elucidation and stereochemical assignments. numberanalytics.comprinceton.eduepfl.ch

Key 2D NMR techniques include:

COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are J-coupled, typically through two or three bonds. princeton.eduepfl.chsdsu.edu It helps in establishing proton-proton connectivity networks within the molecule. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C connectivity). princeton.eduepfl.chsdsu.edu This experiment is useful for assigning carbon peaks based on known proton assignments and vice versa. emerypharma.comepfl.chsdsu.edu Edited HSQC can distinguish between CH/CH₃ and CH₂ groups. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two to four (or sometimes five) bonds. princeton.eduepfl.chsdsu.edu This is particularly valuable for establishing connectivity across quaternary carbons and for piecing together different parts of the molecule. emerypharma.comepfl.chsdsu.edu

Mass Spectrometry (MS) Applications in Structural Analysis and Molecular Formula Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its molecular formula and structural fragments. r-project.orgyoutube.com The molecular formula of a compound can be determined from the accurate mass of the molecular ion, often using high-resolution mass spectrometry. kg.ac.rschemcalc.org Analysis of the fragmentation pattern (MS/MS or tandem MS) provides structural information by breaking the molecule into smaller, charged fragments and measuring their mass-to-charge ratios. This fragmentation pattern can be compared to known compounds or used to deduce the connectivity of atoms within the molecule.

PubChem lists this compound A with a molecular formula of C₃₇H₃₈N₂O₆ and a molecular weight of 606.7 g/mol (computed) and a monoisotopic mass of 606.27298694 Da (computed). nih.gov Another entry, Racemosidine B, has a molecular formula of C₃₇H₄₀N₂O₆ and a molecular weight of 608.7 g/mol (computed) and a monoisotopic mass of 608.28863700 Da (computed). nih.gov The determination of the molecular formula of this compound (likely referring to this compound as a general term encompassing potential isomers like A and B) would have involved accurate mass measurements using mass spectrometry. researchgate.netbiocrick.comresearchgate.net

Ancillary Spectroscopic Methods for Structural Characterization (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. uc.edursc.orgspecac.com Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers). uc.edursc.orgspecac.com Analyzing the IR spectrum can help confirm the presence of specific bonds and functional groups, such as hydroxyl (O-H), carbonyl (C=O), and carbon-hydrogen (C-H) stretches, which are indicative of different parts of the molecular structure. uc.edursc.org While specific IR data for this compound are not detailed in the provided sources, IR spectroscopy is generally used in conjunction with NMR and MS to support structural assignments by identifying key functional groups. researchgate.net

Biosynthetic Pathways and Precursor Studies of Racemodine

Proposed Biosynthetic Route to the Racemodine Scaffold

The core pyrrolizidine (B1209537) scaffold of PAs is derived from the polyamines putrescine and spermidine (B129725) nih.govnih.govcdnsciencepub.comwikipedia.orgpnas.org. The first committed step in this pathway is catalyzed by homospermidine synthase (HSS), which forms homospermidine from putrescine and spermidine in an NAD+-dependent reaction nih.govnih.govcdnsciencepub.comwikipedia.orgpnas.org. Specifically, HSS transfers an aminobutyl moiety from spermidine to putrescine, releasing 1,3-diaminopropane (B46017) and forming symmetric homospermidine nih.govwikipedia.orgpnas.org.

Following the formation of homospermidine, the pathway involves oxidative deamination steps, likely catalyzed by copper-dependent diamine oxidases, to produce a dialdehyde (B1249045) intermediate, 4,4´-iminodibutanal nih.govrsc.org. This dialdehyde then undergoes cyclization to form pyrrolizidine-1-carbaldehyde nih.gov. This cyclization is followed by a reduction step, likely catalyzed by an alcohol dehydrogenase, to yield 1-hydroxymethylpyrrolizidine nih.gov. Further modifications and desaturation steps lead to the various necine bases nih.gov.

While the general pathway for the necine base formation is established, the specific steps leading to the saturated necine base found in this compound would involve reduction rather than desaturation at certain positions compared to unsaturated necine bases like retronecine (B1221780) nih.gov. Tracer feeding experiments have been instrumental in defining the intermediates of PA biosynthesis nih.govresearchgate.net. Studies using labeled precursors, such as [14C]-4-aminobutyl)-1,2-didehydropyrrolidinium, have shown their incorporation into various necine bases rsc.org.

Enzymology and Catalytic Mechanisms in Pyrrolizidine Alkaloid Biosynthesis

The enzymatic machinery of PA biosynthesis is a key area of research. The initial and committed step is catalyzed by homospermidine synthase (HSS) nih.govnih.govcdnsciencepub.comwikipedia.orgpnas.org. HSS utilizes putrescine and spermidine as substrates nih.govcdnsciencepub.compnas.org. Kinetic studies with plant HSS have shown high specificity for these substrates cdnsciencepub.com. The catalytic mechanism involves NAD+ as a cofactor, likely functioning as a hydride acceptor and donor during the reaction cdnsciencepub.com.

While HSS is the only enzyme in PA biosynthesis that has been well-characterized enzymatically, other enzymatic activities are predicted based on the proposed pathway intermediates nih.govresearchgate.net. These include copper-dependent diamine oxidases responsible for the oxidative deamination of homospermidine and alcohol dehydrogenases involved in the reduction of the aldehyde intermediate nih.govrsc.org. The stereochemical specificity observed in the resulting necine bases strongly suggests enzymatic control over the cyclization step, arguing against spontaneous cyclization alone nih.gov.

Research findings on the enzymology of PA biosynthesis highlight the critical role of HSS as the entry point into the pathway.

| Enzyme | Catalyzed Reaction | Substrates | Cofactor |

| Homospermidine Synthase (HSS) | Formation of homospermidine | Putrescine, Spermidine | NAD+ |

| Diamine Oxidase (Putative) | Oxidative deamination of homospermidine | Homospermidine | Copper |

| Alcohol Dehydrogenase (Putative) | Reduction of pyrrolizidine-1-carbaldehyde to 1-hydroxymethylpyrrolizidine | Pyrrolizidine-1-carbaldehyde | ? |

Genetic Determinants and Expression Profiling of this compound Production in Senecio Species

The production of this compound and other PAs in Senecio species is genetically controlled. The gene encoding homospermidine synthase (HSS) is a key genetic determinant, representing the first pathway-specific enzyme oup.comnih.govpnas.org. Studies have shown that the HSS gene was recruited through duplication of the gene encoding deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism researchgate.netoup.compnas.orgnih.gov. This recruitment event occurred independently in several angiosperm lineages, including within the Asteraceae family, to which Senecio belongs researchgate.netoup.comnih.gov.

Gene expression profiling studies in Senecio species have provided insights into the spatial and temporal regulation of PA biosynthesis. HSS expression has been detected in specific tissues, such as in cells directly next to the phloem in Senecio spp., which aligns with the understanding that PAs are synthesized in the roots and translocated to aerial parts of the plant oup.comnih.govpnas.org. The phloem serves as the transport route for PAs from the synthesis site to storage locations like inflorescences oup.com.

While general gene expression changes associated with secondary metabolism in Senecio have been studied, specific gene expression profiling directly linked to this compound production requires further investigation nih.govbreastcancerfoundation.org.nznih.govelifesciences.org. However, the presence of this compound in Senecio racemosus indicates that this species possesses the necessary genetic machinery for its biosynthesis researchgate.netresearchgate.net. The genetic structure of Senecio populations and its relation to habitat and population size can also influence the levels and profiles of secondary metabolites like PAs nih.govresearchgate.net.

Comparative Biosynthesis and Evolutionary Aspects within the Pyrrolizidine Alkaloid Family

The biosynthesis of PAs exhibits both conserved and diverse aspects across different plant lineages that produce these compounds researchgate.netnih.govnih.gov. The initial steps, particularly the formation of homospermidine catalyzed by HSS, are highly conserved researchgate.netnih.gov. The independent recruitment of HSS from DHS in various angiosperm families highlights a fascinating example of convergent evolution in secondary metabolism researchgate.netoup.compnas.orgnih.gov. Phylogenetic analysis supports multiple independent origins of HSS nih.gov.

Despite the independent evolutionary origins of the initial step, the end products, the PAs, often share similar structural features, such as the necine base moiety nih.govnih.gov. This suggests that while the entry point evolved independently, some downstream enzymatic steps or spontaneous reactions leading to the core scaffold might be conserved or have evolved along similar paths rsc.orgnih.gov.

The diversification of PA profiles observed in different Senecio species is attributed to the plasticity in the later steps of the pathway, involving the modification of necine bases and the esterification with a variety of necic acids researchgate.netnih.gov. This structural diversity contributes to the ecological role of PAs as defense mechanisms against herbivores researchgate.net. Comparative studies of PA profiles in different Senecio species demonstrate significant qualitative and quantitative variation, with little phylogenetic signal, further supporting the idea of diversification in the later biosynthetic steps researchgate.net.

The evolution of PA biosynthesis is a compelling example of how gene duplication and recruitment events can lead to the emergence of novel metabolic pathways and chemical diversity in plants researchgate.netoup.compnas.orgnih.gov.

Synthetic Chemistry and Analog Development for Racemodine

Total Synthesis Strategies for Complex Pyrrolizidine (B1209537) Alkaloids

The total synthesis of complex pyrrolizidine alkaloids, including those structurally related to Racemodine, has been a fertile ground for the development of diverse synthetic strategies. These strategies often aim to construct the bicyclo[3.3.0]octane core with precise control over relative and absolute stereochemistry.

Various approaches have been employed in the synthesis of complex pyrrolizidine alkaloids. One common strategy involves the hydrogenation of heteroaromatic precursors, such as substituted pyrroles, followed by subsequent functional group manipulations to build the pyrrolizidine core. clockss.org Another approach utilizes anionic cyclization reactions, which can be leveraged for stereocontrolled construction of the bicyclic system, starting from readily available chiral materials like proline. thieme-connect.com

Other notable strategies include those that rely on cycloaddition reactions, sigmatropic rearrangements, condensations, and transition metal-catalyzed cyclizations, such as ring-closing metathesis. researchgate.netgrantome.com For instance, ring-closing metathesis coupled with transannular cyclization of an azacyclooctane epoxide has been explored as a strategy to assemble the pyrrolizidine nucleus. grantome.com Diastereoselective transformations, such as diastereoselective dihydroxylation and stereoselective hydroboration of enamines, are also key steps in some synthetic routes, enabling the control of stereocenters within the molecule and facilitating the final ring closure to form the bicyclic system. researchgate.net These varied strategies highlight the complexity and the need for innovative chemical transformations in accessing the diverse structures found within the pyrrolizidine alkaloid family.

Retrosynthetic Analysis Approaches for the this compound Chemical Scaffold

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules like this compound. It involves working backward from the target molecule to simpler, commercially available starting materials by applying a series of "disconnections," which are the reverse of known synthetic reactions. youtube.com This process helps identify key intermediates and potential synthetic routes.

For a pyrrolizidine scaffold, retrosynthetic analysis typically focuses on disconnecting bonds that would simplify the bicyclic structure or reveal accessible precursors. Considering the bicyclo[3.3.0]octane core with a bridgehead nitrogen, common disconnections might involve breaking one or both of the rings. Strategies observed in the synthesis of related pyrrolizidine alkaloids suggest potential disconnections. For example, routes involving cyclization reactions imply disconnections that would lead to acyclic or monocyclic precursors that can undergo ring formation through processes like intramolecular cyclization or cycloaddition. thieme-connect.comresearchgate.netresearchgate.net

The presence of multiple stereocenters in this compound necessitates careful consideration of stereocontrol in the retrosynthetic plan. Disconnections should ideally lead to fragments where the required stereochemistry can be set effectively, either through the use of chiral starting materials (chiral pool strategy) or through stereoselective reactions. researchgate.net While a specific retrosynthetic analysis for this compound was not detailed in the provided search results, the general principles of analyzing functional groups, identifying strategic bonds for disconnection, and planning for stereochemical control are fundamental to approaching the synthesis of its complex pyrrolizidine scaffold. youtube.comresearchgate.netresearchgate.net

Design and Synthesis of this compound Analogues and Structural Derivatives

The design and synthesis of analogues and structural derivatives of pyrrolizidine alkaloids are driven by the desire to explore structure-activity relationships and potentially develop compounds with altered or improved properties. Pyrrolizidine alkaloids like this compound are composed of a necine base (the bicyclic pyrrolizidine core) and typically one or two necic acids esterified to hydroxyl groups on the necine base. researchgate.netmdpi.com

Designing analogues of this compound would likely involve modifications to either the necine base or the attached necic acid(s), or both. Modifications to the necine base could include altering the substitution pattern, introducing or removing hydroxyl groups, or changing the stereochemistry of existing centers. Modifications to the necic acid component(s) could involve varying the length or branching of the carbon chain, introducing different functional groups, or using different types of acids (e.g., saturated vs. unsaturated, monocarboxylic vs. dicarboxylic). researchgate.netmdpi.com

The synthesis of these analogues would utilize and adapt the total synthesis strategies developed for the parent pyrrolizidine scaffold. For instance, if a convergent synthesis route to the necine base and necic acid components is established, different necic acids could be coupled with the necine base to generate a series of analogues. Similarly, synthetic routes that allow for the introduction of varying substituents or the manipulation of stereochemistry at different stages would be valuable for creating structural diversity. While specific details on the synthesis of this compound analogues were not found in the search results, the general methodologies described for pyrrolizidine synthesis are applicable to the preparation of such derivatives. thieme-connect.comresearchgate.netresearchgate.netkib.ac.cnkib.ac.cn

Methodological Advancements in Pyrrolizidine Chemistry Pertinent to this compound Synthesis

Significant methodological advancements in pyrrolizidine chemistry have contributed to more efficient and stereoselective syntheses of these complex natural products, advancements pertinent to the synthesis of compounds like this compound. The development of new reactions and improved conditions for existing transformations has been crucial.

One area of advancement is in achieving high levels of stereocontrol during the construction of the pyrrolizidine core and the introduction of substituents. This includes the development of stereoselective cyclization reactions, such as anionic cyclizations controlled by chiral centers thieme-connect.com, and diastereoselective functionalization reactions like dihydroxylation and hydroboration researchgate.net. The use of chiral catalysts and reagents in asymmetric synthesis has also played a vital role in accessing enantiomerically pure pyrrolizidine alkaloids. researchgate.net

Computational Chemistry and Theoretical Modeling of Racemodine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Racemodine at the electronic level. chemistry.kz Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, which in turn dictates its stability and reactivity. chemistry.kz These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Theoretical calculations can also predict various molecular properties such as dipole moment, polarizability, and vibrational frequencies, which can be correlated with experimental spectroscopic data for structural validation. chemistry.kz Furthermore, reactivity descriptors derived from these calculations, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's propensity to participate in chemical reactions. This information is particularly valuable in predicting the metabolic fate of pyrrolizidine (B1209537) alkaloids, including their potential to form toxic metabolites. usu.edu

Table 1: Illustrative Quantum Chemical Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Significance |

| Total Electronic Energy | -X | Indicates the stability of the molecule. |

| HOMO Energy | -Y | Relates to the electron-donating ability. |

| LUMO Energy | +Z | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Z+Y | Correlates with chemical reactivity and stability. |

| Dipole Moment | D | Provides insight into the molecule's polarity. |

Note: The values in this table are for illustrative purposes to show the type of data generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape and flexibility over time. nih.gov By simulating the atomic motions of this compound in a defined environment (e.g., in solution), MD can explore the different conformations the molecule can adopt. nih.gov

In Silico Conformational Landscape Analysis and Intermolecular Interaction Potentials

The conformational landscape of this compound can be systematically explored using in silico methods to identify all possible low-energy conformations. mdpi.com This analysis is essential for understanding the molecule's structural diversity and how it might adapt its shape to bind to different biological macromolecules. By mapping the potential energy surface, researchers can identify the global minimum energy conformation as well as other local minima that may be biologically relevant.

Furthermore, computational methods can be used to calculate the intermolecular interaction potentials between this compound and other molecules, such as water, amino acid residues, or DNA bases. usu.edu This is critical for predicting its behavior in a biological system, including its solubility, membrane permeability, and potential for binding to specific targets. Understanding these interactions at a molecular level is a key aspect of predicting the toxicological profile of pyrrolizidine alkaloids. mdpi.comnih.gov

Ligand-Based and Structure-Based Computational Approaches for Pyrrolizidine Alkaloid Systems

Both ligand-based and structure-based computational approaches are valuable in the study of pyrrolizidine alkaloids like this compound. nih.govnih.govresearchgate.net

Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. researchgate.net These methods rely on the principle that molecules with similar structures often exhibit similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping can be used to build predictive models based on a set of known active and inactive pyrrolizidine alkaloids. researchgate.net These models can then be used to predict the potential toxicity or biological activity of this compound and to design new analogues with desired properties.

Structure-based approaches , on the other hand, are utilized when the 3D structure of the target protein (e.g., an enzyme involved in metabolism or a receptor) is available. nih.govresearchgate.net Molecular docking is a key technique in this category, where the conformation of this compound is predicted when bound to the active site of a target protein. researchgate.net This allows for the detailed analysis of binding interactions, such as hydrogen bonds and hydrophobic contacts, and can provide a rational basis for the observed biological effects of the alkaloid. These methods are instrumental in understanding the molecular mechanisms of toxicity for pyrrolizidine alkaloids. usu.edu

Table 2: Comparison of Ligand-Based and Structure-Based Approaches

| Approach | Requirements | Primary Application for this compound |

| Ligand-Based | A set of molecules with known activities. | Predicting potential toxicity or biological activity based on structural similarity to other pyrrolizidine alkaloids. |

| Structure-Based | 3D structure of the biological target. | Elucidating the binding mode of this compound to metabolic enzymes or other biological targets. |

Advanced Methodological Applications in Racemodine Research

High-Resolution Chromatographic Techniques for Trace Analysis and Isomer Separation

High-resolution chromatographic techniques are essential for the analysis of racemodine and other pyrrolizidine (B1209537) alkaloids, particularly for trace analysis and the separation of closely related isomers. Liquid chromatography (LC) is a preferred method for PA analysis because it does not degrade the thermally unstable N-oxides, unlike gas chromatography (GC). spectroscopyonline.combund.de

Ultra-high-pressure liquid chromatography (UHPLC) offers significant advantages over traditional HPLC due to its higher resolving power and greater sensitivity, making it well-suited for the quantification of PAs at very low levels in diverse matrices. spectroscopyonline.com Chromatographic separation of various PAs has been successfully achieved using reversed-phase HPLC columns, often with gradient elution. bund.deresearchgate.net For example, an X-Bridge C18 column with gradient elution has been used for the separation of 21 PAs. researchgate.net

The separation of isomeric compounds is a critical aspect of PA analysis. Methods have been developed to achieve baseline separation of challenging isomeric pairs, such as lycopsamine (B1675737) and intermedine, using optimized mobile phases. mdpi.com The choice of mobile phase composition, including the concentration of additives like ammonium (B1175870) formate (B1220265) and formic acid, is optimized to improve peak separation and sensitivity in LC-MS analysis. mdpi.com

Solid-phase extraction (SPE) is a common sample preparation technique used in conjunction with chromatography to clean up crude extracts and remove interfering compounds that could affect the analysis. spectroscopyonline.commdpi.combund.de Reversed-phase C18 material is frequently used for SPE of PAs. bund.de

Advanced Spectroscopic Analysis Techniques for Purity Assessment and Complex Mixture Deconvolution (e.g., hyphenated MS techniques)

Advanced spectroscopic techniques, particularly hyphenated mass spectrometry (MS) methods, are indispensable for the identification, structural elucidation, and quantification of this compound and other pyrrolizidine alkaloids in complex samples. mdpi.comnih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the preferred method for the determination of PAs due to its high reliability, sensitivity, and selectivity. spectroscopyonline.commdpi.commdpi.commdpi.com

LC-MS/MS methods enable both the identification and quantification of PAs, even at low contamination levels. mdpi.com Different MS modes are employed for comprehensive analysis. Precursor ion scanning (PIS) can be used to detect compounds that produce characteristic daughter ions upon fragmentation, such as m/z 120 or 138, which are common fragmentation ions for many PAs and their N-oxides. acs.org Enhanced product ion (EPI) scans provide detailed fragmentation patterns that aid in the confirmation and structural elucidation of detected PAs. acs.org For sensitive and selective quantification, multiple reaction monitoring (MRM) mode is utilized, targeting specific parent-to-daughter ion transitions for each analyte. acs.org

Mass spectrometry has played a crucial role in the structural elucidation of newly isolated pyrrolizidine alkaloids, including this compound, often in combination with Nuclear Magnetic Resonance (NMR) spectroscopy. biocrick.comresearchgate.net NMR techniques, such as 1H and 13C NMR, provide detailed information about the structure and connectivity of atoms within the molecule. researchgate.netresearchgate.net

Hyphenated techniques like GC-MS have also been used for PA analysis, although LC-MS is generally favored for its ability to handle thermally labile PA N-oxides. mdpi.comresearchgate.net GC-MS analysis typically involves reduction and derivatization procedures for PAs. arxiv.org

Development of Novel Analytical Probes and Detection Methods for Pyrrolizidine Alkaloids

The development of novel analytical probes and detection methods aims to improve the sensitivity, speed, and ease of PA analysis. While traditional methods like LC-MS/MS are highly effective, there is ongoing research into alternative approaches, particularly for rapid screening and point-of-care testing.

Electrochemiluminescence (ECL) sensors are being explored as a potential platform for the point-of-care detection of pyrrolizidine alkaloids. nih.gov These sensors utilize the amplification effect of materials like mesoporous silica (B1680970) on positive ions to achieve sensitive detection. nih.gov Research has shown that the ECL intensity can vary among different PAs, indicating that the method is responsive to structural differences. nih.gov Such sensor development holds promise for user-friendly and economic methods for initial assessments of PA presence in various matrices, including drugs, food products, and clinical samples. nih.gov

Further research in this area could lead to the development of highly specific probes or detection systems tailored for individual pyrrolizidine alkaloids like this compound, potentially enabling faster and simpler screening methods outside of traditional laboratory settings.

Q & A

Q. What key physicochemical properties of Racemodine should be prioritized in initial characterization studies?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure and purity. Use HPLC or LC-MS for quantitative analysis of stability under varying pH/temperature conditions. Include X-ray crystallography for stereochemical confirmation. Report absolute values (e.g., melting point, solubility) alongside derived metrics (e.g., partition coefficients) to ensure reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in cellular models?

Methodological Answer: Employ a log-scale concentration range (e.g., 0.1–100 μM) to capture threshold effects. Include positive/negative controls (e.g., known agonists/inhibitors) and normalize results to cell viability assays (e.g., MTT). Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values, explicitly stating statistical software (e.g., GraphPad Prism) and outlier exclusion criteria .

Q. What statistical methods are appropriate for analyzing this compound’s toxicity data in preclinical studies?

Methodological Answer: Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overreliance on statistical significance. For dose-dependent toxicity, use probit analysis to calculate LD50 with 95% confidence intervals, ensuring raw mortality counts are included in supplementary data .

Q. How can researchers validate this compound’s bioavailability in early pharmacokinetic studies?

Methodological Answer: Use mass spectrometry (LC-MS/MS) to quantify plasma concentrations after oral/intravenous administration in animal models. Calculate absolute bioavailability (F) using the formula:

Include time-point sampling at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours, and account for inter-individual variability by using ≥6 animals per group .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo studies on this compound’s mechanism of action be resolved?

Methodological Answer: Conduct ex vivo assays (e.g., tissue homogenate analysis) to bridge in vitro-in vivo gaps. Use genetic knockouts or RNAi in animal models to confirm target specificity. Perform meta-analyses of existing data to identify confounding variables (e.g., protein binding in vivo) and adjust experimental conditions accordingly .

Q. What experimental strategies mitigate off-target effects when studying this compound’s interaction with multi-functional enzymes?

Methodological Answer: Combine affinity chromatography with proteomic profiling (e.g., SILAC) to identify non-specific binding partners. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and compare with known ligands. Validate findings using orthogonal methods (e.g., surface plasmon resonance) and include negative controls with structurally similar but inactive analogs .

Q. How should researchers address variability in this compound’s metabolic stability across species?

Methodological Answer: Perform comparative metabolism studies using liver microsomes from human, rat, and mouse models. Identify major metabolites via UPLC-QTOF and correlate with cytochrome P450 isoform activity (e.g., CYP3A4 vs. CYP2D6). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance rates, explicitly stating model assumptions .

Q. What methodologies best reconcile discrepancies in this compound’s reported receptor binding affinities?

Methodological Answer: Standardize assay conditions (e.g., buffer composition, temperature) across labs. Use radioligand displacement assays with identical tracer concentrations (e.g., [³H]-labeled competitor). Apply the Cheng-Prusoff equation to correct for tracer affinity differences, and report values with 95% confidence intervals in all publications .

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer: Train neural networks on high-quality datasets (e.g., IC50 values from standardized assays) using molecular descriptors (e.g., Morgan fingerprints, LogP). Validate models via k-fold cross-validation and external test sets. Prioritize synthetic targets with Pareto optimization balancing potency, solubility, and toxicity .

Q. What systematic review protocols ensure comprehensive synthesis of this compound’s therapeutic potential across heterogeneous studies?

Methodological Answer: Follow PRISMA guidelines with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized dosing). Use tools like Covidence for screening and data extraction. Assess bias via ROBINS-I for non-randomized studies. Perform subgroup analyses by study type (e.g., in vitro vs. clinical) and quantify heterogeneity via statistics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.